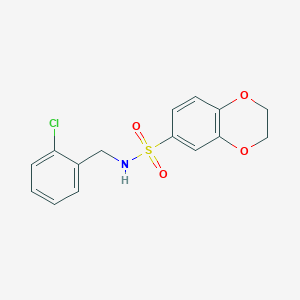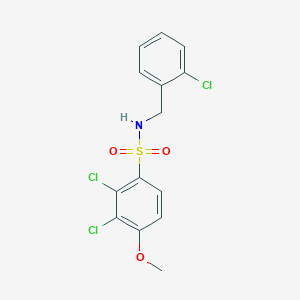![molecular formula C18H21NO2S B296487 N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296487.png)
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-986165, is a small molecule inhibitor that has been recently developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathway of multiple cytokines, including IL-12, IL-23, and type I interferons.
作用機序
TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathway of cytokines. Upon binding of a cytokine to its receptor, JAKs are activated and phosphorylate the receptor, leading to the activation of downstream signaling pathways. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By selectively inhibiting TYK2, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide blocks the downstream signaling of these cytokines, leading to the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons, in vitro and in vivo. It has also been shown to reduce the infiltration of immune cells into inflamed tissues in animal models of autoimmune diseases. In addition, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to preserve the function of the immune system, as it does not affect the production of other cytokines or the function of T cells and B cells.
実験室実験の利点と制限
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, its good pharmacokinetic properties, and its efficacy in animal models of autoimmune diseases. However, there are also some limitations, including the need for specialized equipment and expertise for its synthesis and analysis, as well as the potential for off-target effects and toxicity in vivo.
将来の方向性
There are several future directions for the development of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide and other TYK2 inhibitors. First, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide in patients with autoimmune diseases. Second, further studies are needed to elucidate the mechanism of action of TYK2 inhibitors and their effects on the immune system. Third, the development of more selective and potent TYK2 inhibitors could lead to improved efficacy and reduced toxicity. Fourth, the combination of TYK2 inhibitors with other immunomodulatory agents could lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of biomarkers for patient selection and monitoring of treatment response could improve the clinical development of TYK2 inhibitors.
合成法
The synthesis of N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide involves several steps, starting from commercially available starting materials. The first step is the reaction of 4-methylthiophenol with 4-methoxybenzyl bromide in the presence of a base, which leads to the formation of 4-methoxybenzyl 4-methylphenyl sulfide. The second step involves the reaction of the sulfide with 2-bromo-2-methylpropanoic acid, which leads to the formation of the amide product, N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide. The synthesis method is well-established and has been published in scientific literature.
科学的研究の応用
N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. It has also shown efficacy in animal models of multiple sclerosis and rheumatoid arthritis. The selective inhibition of TYK2 by N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to reduce the production of pro-inflammatory cytokines, while preserving the function of the immune system. The compound has also shown good pharmacokinetic properties, including oral bioavailability and long half-life, which make it a promising candidate for clinical development.
特性
分子式 |
C18H21NO2S |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C18H21NO2S/c1-13-4-10-17(11-5-13)22-14(2)18(20)19-12-15-6-8-16(21-3)9-7-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
InChIキー |
ILIRVBRVPBZLFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 4-[3-(2-anilino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B296404.png)
![Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinyl)acetamide](/img/structure/B296406.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296412.png)
![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296422.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B296424.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)

![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296428.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)